(S)-1-(3,4,5-Trifluorophenyl)propan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(3,4,5-Trifluorophenyl)propan-1-amine hydrochloride is a chiral amine compound characterized by the presence of three fluorine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,4,5-Trifluorophenyl)propan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as (S)-1-(3,4,5-Trifluorophenyl)propan-1-ol.
Amination Reaction: The hydroxyl group of the precursor is converted to an amine group through an amination reaction. This can be achieved using reagents like ammonia or amines under appropriate conditions.
Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3,4,5-Trifluorophenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(3,4,5-Trifluorophenyl)propan-1-amine hydrochloride would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of fluorine atoms can influence the compound’s lipophilicity, metabolic stability, and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride
- (S)-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride
- (S)-1-(3,4,5-Trichlorophenyl)propan-1-amine hydrochloride
Uniqueness
The unique feature of (S)-1-(3,4,5-Trifluorophenyl)propan-1-amine hydrochloride is the presence of three fluorine atoms on the phenyl ring, which can significantly influence its chemical and biological properties. This makes it distinct from other similar compounds with different substitution patterns.
Properties
Molecular Formula |
C9H11ClF3N |
---|---|
Molecular Weight |
225.64 g/mol |
IUPAC Name |
(1S)-1-(3,4,5-trifluorophenyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H10F3N.ClH/c1-2-8(13)5-3-6(10)9(12)7(11)4-5;/h3-4,8H,2,13H2,1H3;1H/t8-;/m0./s1 |
InChI Key |
QPSNHEAOJGZKBW-QRPNPIFTSA-N |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)F)F)F)N.Cl |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)F)F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.